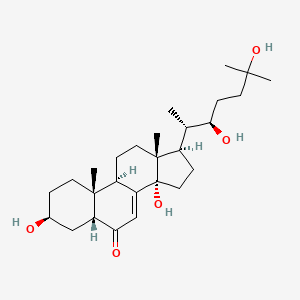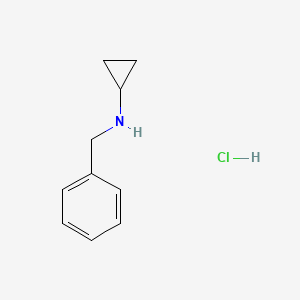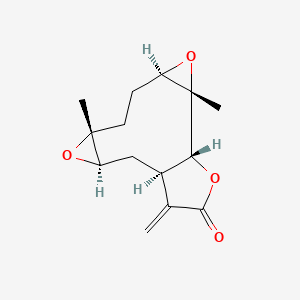
2-Ethyl-3-hydroxybutanoic acid
Overview
Description
2-Ethyl-3-hydroxybutanoic acid is an organic compound with the molecular formula C6H12O3. It is a carboxylic acid with a hydroxyl group and an ethyl group attached to the butanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes or receptors involved in metabolic pathways .
Mode of Action
It’s likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
It’s plausible that it could be involved in pathways related to metabolism, given its structural similarity to other metabolic intermediates .
Pharmacokinetics
Its metabolism and excretion would likely involve standard biochemical processes .
Result of Action
Based on its structure, it could potentially influence cellular processes by modulating the activity of target enzymes or receptors .
Biochemical Analysis
Biochemical Properties
2-Ethyl-3-hydroxybutanoic acid plays a significant role in biochemical reactions, particularly as a substrate or intermediate in metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidoreductases, which facilitate its conversion into other metabolites. These interactions often involve the transfer of electrons or hydrogen atoms, highlighting the compound’s role in redox reactions . Additionally, this compound can act as a ligand for certain proteins, influencing their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. For instance, it can modulate the expression of genes related to antioxidative stress, such as metallothionein 2 (MT2A), thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, this compound affects cellular metabolism by serving as a substrate in energy production pathways, impacting overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, its interaction with dehydrogenases can lead to the reduction or oxidation of the compound, influencing metabolic flux . Additionally, this compound can affect gene expression by acting as a signaling molecule, thereby modulating the transcription of target genes involved in metabolic and stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro or in vivo can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and stress response mechanisms. At high doses, it can exhibit toxic effects, such as oxidative damage and disruption of cellular homeostasis . Threshold effects are observed, where a specific dosage range elicits a beneficial response, while doses beyond this range lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and energy production. It interacts with enzymes such as dehydrogenases and oxidoreductases, facilitating its conversion into other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its accumulation in certain tissues may enhance its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its presence in the mitochondria can influence energy production and metabolic processes, while its localization in the cytoplasm may affect signaling pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-hydroxybutanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl magnesium bromide, followed by hydrolysis and acidification. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that involve the use of advanced equipment and stringent quality control measures. The production process may include steps such as esterification, hydrolysis, and purification to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-ethyl-3-oxobutanoic acid.
Reduction: Formation of 2-ethyl-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of perfumes, flavorings, and as an intermediate in the synthesis of other chemicals.
Comparison with Similar Compounds
- 2-Ethyl-2-hydroxybutanoic acid
- 3-Hydroxybutanoic acid
- 2-Hydroxybutanoic acid
Comparison: 2-Ethyl-3-hydroxybutanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the butanoic acid backbone. This structural feature distinguishes it from similar compounds and influences its reactivity and applications. For example, 2-ethyl-2-hydroxybutanoic acid has the hydroxyl group on the second carbon, which affects its chemical behavior compared to this compound.
Properties
IUPAC Name |
2-ethyl-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSGNFITSHAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)

![3-[(2-Amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B1253590.png)



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)
![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)
![7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1253598.png)
![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)
![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)
